
Ethyl ((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl ((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamate, commonly known as metixene, is a synthetic compound that belongs to the class of anticholinergic drugs. It was first synthesized in the 1960s as a potential treatment for Parkinson's disease. However, it was later found to be more effective in treating symptoms of schizophrenia and other psychotic disorders. Metixene has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
A series of compounds, including alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, have been synthesized and shown to demonstrate significant growth inhibition in L1210 cells, associating their biological activity with mitotic spindle poisoning. These compounds also show significant in vivo antifilarial activity against adult worms of various species in experimentally infected jirds (S. Ram et al., 1992).
Biological Activity and Applications
Ethyl carbamate (EC), found in fermented food products and alcoholic beverages, has been classified as a Group 2A carcinogen. Research on EC focuses on its formation, metabolism, and strategies for mitigation due to its potential health impacts. Natural products are suggested to offer protection against EC-induced toxicity through the modulation of oxidative stress (Vemana Gowd et al., 2018).
Mitigation Strategies
Efforts to prevent the accumulation of ethyl carbamate in alcoholic beverages have explored physical, chemical, enzymatic, and metabolic engineering technologies. These strategies aim to reduce EC levels to meet safety standards and address one of the significant challenges in the alcoholic beverage industry (Xinrui Zhao et al., 2013).
Environmental and Food Safety
A comprehensive review on ethyl carbamate in fermented beverages discusses its genotoxicity, analytical methods for detection, formation pathways, and removal strategies. This research is crucial for understanding EC's impact on human safety and for developing measures to limit its presence in food and beverages (Z. Jiao et al., 2014).
Properties
IUPAC Name |
ethyl N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-3-21-17(20)18-12-14-8-10-19(11-9-14)13-15-6-4-5-7-16(15)22-2/h4-7,14H,3,8-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJOICQYBHUXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2830804.png)

![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2830807.png)
![1-(2-Methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2830810.png)
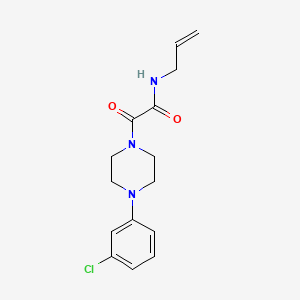
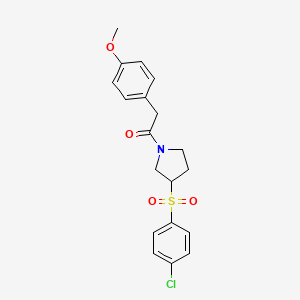

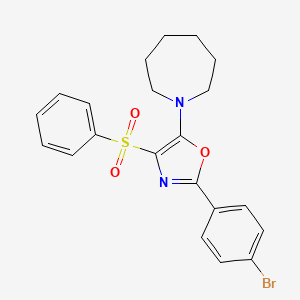

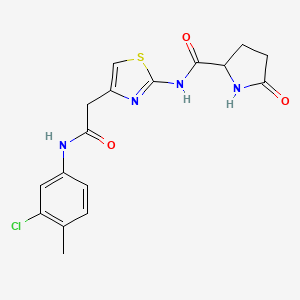

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2830824.png)
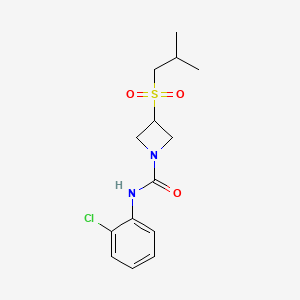
![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(furan-2-yl)ethyl]urea](/img/structure/B2830826.png)
